molecular formula C7H8BrMgNO2 B13411628 magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide

magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide

Cat. No.: B13411628
M. Wt: 242.35 g/mol
InChI Key: ADQPOBGIULJINM-UHFFFAOYSA-M
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Description

Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide is a complex organometallic compound that features a magnesium center coordinated to a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide typically involves the reaction of 2,6-dimethoxypyridine with magnesium bromide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of magnesium.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce various organomagnesium compounds.

Scientific Research Applications

Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide has several applications in scientific research:

Mechanism of Action

The mechanism by which magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide exerts its effects involves the coordination of the magnesium center to various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Magnesium bromide: A simpler compound with similar reactivity but lacks the pyridine moiety.

    2,6-dimethoxypyridine: Shares the pyridine structure but does not contain magnesium.

    Grignard reagents: Organomagnesium compounds that are widely used in organic synthesis.

Uniqueness

Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide is unique due to the presence of both the magnesium center and the 2,6-dimethoxypyridine ligand. This combination provides distinct reactivity and coordination properties that are not found in simpler compounds .

Properties

Molecular Formula

C7H8BrMgNO2

Molecular Weight

242.35 g/mol

IUPAC Name

magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide

InChI

InChI=1S/C7H8NO2.BrH.Mg/c1-9-6-4-3-5-7(8-6)10-2;;/h3-4H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

ADQPOBGIULJINM-UHFFFAOYSA-M

Canonical SMILES

COC1=NC(=[C-]C=C1)OC.[Mg+2].[Br-]

Origin of Product

United States

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